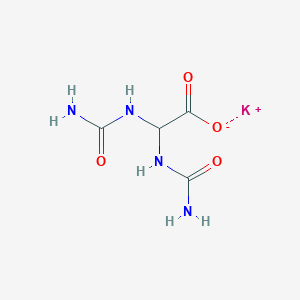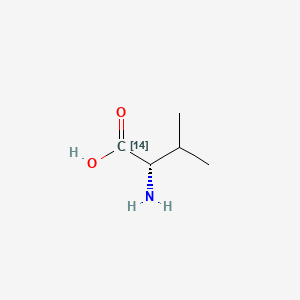
(2S)-2-amino-3-methyl(114C)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl(114C)butanoic acid can be achieved through a two-step heterologous pathway starting with the endogenous amino acid L-threonine. The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase results in the production of enantiopure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of engineered strains of Saccharomyces cerevisiae (baker’s yeast). By introducing specific genes, the yeast can convert L-threonine to this compound, achieving yields of up to 1.70 mg/L .
化学反应分析
Types of Reactions
(2S)-2-amino-3-methyl(114C)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive amination can be performed using sodium cyanoborohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium cyanide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and substituted amino acids.
科学研究应用
(2S)-2-amino-3-methyl(114C)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: It serves as a precursor for the biosynthesis of other amino acids and peptides.
Medicine: It is a key intermediate in the production of anti-tuberculosis and anti-epilepsy drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用机制
The mechanism of action of (2S)-2-amino-3-methyl(114C)butanoic acid involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. It targets specific enzymes and pathways involved in amino acid metabolism .
相似化合物的比较
Similar Compounds
L-alanine: A proteinogenic amino acid with a similar structure but different biological functions.
L-valine: Another branched-chain amino acid with distinct metabolic pathways.
L-leucine: A branched-chain amino acid involved in protein synthesis and muscle metabolism.
Uniqueness
(2S)-2-amino-3-methyl(114C)butanoic acid is unique due to its non-proteinogenic nature and its role as a chiral precursor for various pharmaceuticals. Its ability to be synthesized in vivo using engineered yeast strains also sets it apart from other similar compounds .
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
119.14 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methyl(114C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI 键 |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
手性 SMILES |
CC(C)[C@@H]([14C](=O)O)N |
规范 SMILES |
CC(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
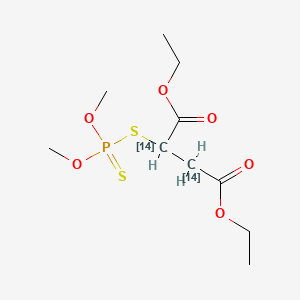
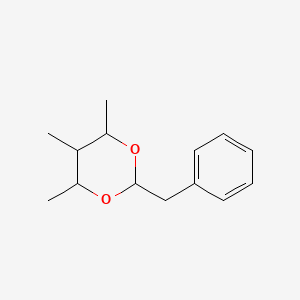
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
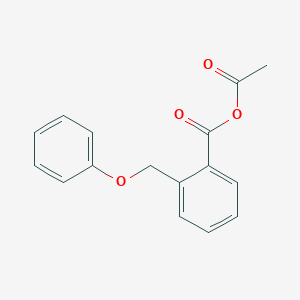
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
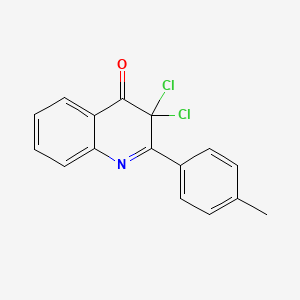
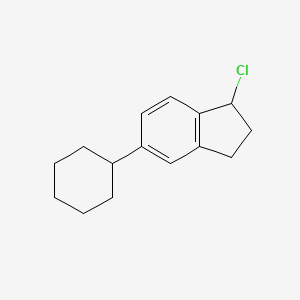
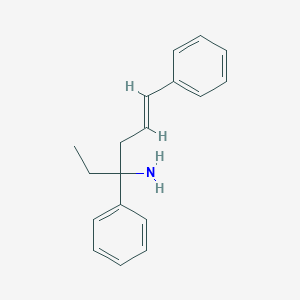
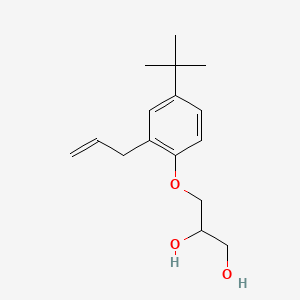
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
